N-[(E)-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[(E)-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a brominated phenyl ring, a chlorobenzyl ether linkage, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine typically involves multiple steps. One common method starts with the bromination of a phenyl ring, followed by the introduction of a chlorobenzyl ether group. The final step involves the formation of the triazole ring through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
N-[(E)-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring and halogenated phenyl groups play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-{5-bromo-2-hydroxyphenyl}methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
- N-[(E)-{5-bromo-2-hydroxyphenyl}methylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
Uniqueness
N-[(E)-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-4H-1,2,4-triazol-4-amine stands out due to its specific combination of a brominated phenyl ring, a chlorobenzyl ether linkage, and a triazole moiety.
Properties
IUPAC Name |
(E)-1-[5-bromo-2-[(2-chlorophenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClN4O/c17-14-5-6-16(23-9-12-3-1-2-4-15(12)18)13(7-14)8-21-22-10-19-20-11-22/h1-8,10-11H,9H2/b21-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIKDTMFQUJLKT-ODCIPOBUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=NN3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=N/N3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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